(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride

Catalog No.
S3069028
CAS No.
2172794-56-6
M.F
C8H8F2N2O5S2
M. Wt
314.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluor...

CAS Number

2172794-56-6

Product Name

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride

IUPAC Name

N-(4-acetamidophenyl)-N-fluorosulfonylsulfamoyl fluoride

Molecular Formula

C8H8F2N2O5S2

Molecular Weight

314.28

InChI

InChI=1S/C8H8F2N2O5S2/c1-6(13)11-7-2-4-8(5-3-7)12(18(9,14)15)19(10,16)17/h2-5H,1H3,(H,11,13)

InChI Key

SMMIWAIOWMUFCR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N(S(=O)(=O)F)S(=O)(=O)F

Solubility

not available

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride is a synthetic organic compound characterized by its complex structure, which includes a fluorosulfonyl group and a sulfamoyl moiety attached to a phenyl ring with an acetamido substituent. This compound is of interest due to its potential applications in medicinal chemistry and materials science.

Structure

The molecular formula is C₉H₈F₃N₃O₄S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur. The structure comprises:

  • A phenyl ring substituted with an acetamido group (-NHCOCH₃).
  • A fluorosulfonyl group (-SO₂F), which enhances the compound's reactivity.
  • A sulfamoyl group (-SO₂NH₂), contributing to its biological activity.

AISF acts as a source of the electrophilic -SO2F group. During reactions with nucleophiles, the relatively weak sulfur-fluorine (S-F) bond in AISF breaks, and the -SO2F moiety transfers to the nucleophile, forming a new C-F or N-F bond. The remaining fluorine atom on AISF combines with a hydrogen atom, typically from the solvent or the starting material, to form HF [].

  • Due to the presence of fluorine atoms, AISF is likely corrosive and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Limited data exists on its specific toxicity; however, precautionary measures common to fluorinated compounds should be followed to avoid inhalation, ingestion, or skin contact.

Shelf-Stable Alternative to Sulfuryl Fluoride Gas

Being a solid at room temperature, AISF is shelf-stable and easier to handle compared to the gaseous SO2F2. This eliminates the risks associated with working with pressurized gases and simplifies storage and transportation. ()

Efficient Functional Group Installation

AISF serves as a convenient and efficient reagent for incorporating the -SO2F group into various molecules. This functional group possesses unique properties, including high lipophilicity (fat-loving) and electron-withdrawing character. These properties make it desirable for the development of:

  • Pharmaceuticals: The -SO2F group can enhance the bioavailability and metabolic stability of drugs, leading to improved drug efficacy. ()
  • Functional Materials: Molecules containing the -SO2F group can exhibit desirable properties like improved thermal stability, flame retardancy, and unique electrical characteristics, making them valuable for applications in materials science.

Broad Applications in Organic Synthesis

The ability of AISF to introduce the -SO2F group opens doors for various organic synthesis reactions. Researchers are exploring its use in:

  • Fluorinated Sulfates (Fluorosulfates): AISF reacts with phenol derivatives to form fluorinated sulfates, a class of compounds with potential applications in medicinal chemistry and materials science. ()
  • Sulfamoyl Fluorides: AISF can react with amine derivatives to generate sulfamoyl fluorides, another class of functional molecules with potential applications in drug discovery.
  • Cross-Coupling Reactions: Researchers are investigating the use of AISF in cross-coupling reactions, a fundamental technique for constructing complex molecules.
  • Deoxyfluorination: AISF shows promise for deoxyfluorination reactions, which involve the replacement of a hydroxyl group with a fluorine atom. This technique is valuable for synthesizing fluorinated molecules with potential medicinal applications.

The chemical reactivity of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride can be attributed to the electrophilic nature of the fluorosulfonyl group. Key reactions include:

  • Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or alcohols.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, leading to the formation of corresponding sulfamoyl derivatives.
  • Condensation reactions: The acetamido group can participate in condensation reactions with various electrophiles.

These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.

The biological activity of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride has been explored through various studies. Its potential activities include:

  • Antimicrobial properties: Similar compounds have shown efficacy against bacterial strains, suggesting potential use as antibiotics.
  • Inhibition of enzyme activity: The sulfamoyl moiety may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Computer-aided prediction tools have been employed to evaluate its biological activity spectrum, indicating possible therapeutic uses and toxicity profiles .

Several methods can be employed to synthesize (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride:

  • Direct Fluorination: Starting from (4-acetamidophenyl)sulfamide, fluorosulfonic acid can be used to introduce the fluorosulfonyl group.
  • Nucleophilic Substitution: Reacting a suitable sulfonyl fluoride with an amine derivative of 4-acetamidophenol can yield the desired compound.
  • Multistep Synthesis: A series of reactions involving protection-deprotection strategies may be necessary to obtain high purity and yield.

These methods highlight the versatility and complexity involved in synthesizing this compound.

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride has several proposed applications:

  • Pharmaceuticals: Its potential as an antibiotic or enzyme inhibitor makes it a candidate for drug development.
  • Agricultural Chemicals: Similar compounds are used as herbicides or fungicides, indicating possible agricultural applications.
  • Materials Science: The unique chemical properties may allow its use in developing new materials with specific functionalities.

Interaction studies are crucial for understanding how (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride behaves in biological systems. These studies often involve:

  • Binding affinity assessments using techniques like surface plasmon resonance or isothermal titration calorimetry to evaluate interactions with target proteins.
  • Cell-based assays to determine cytotoxicity and efficacy against various cell lines.
  • In silico modeling, which predicts interactions based on structural characteristics and known binding sites of similar compounds .

Such studies provide insights into the compound's mechanism of action and therapeutic potential.

Several compounds share structural features with (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride. Notable examples include:

Compound NameStructure FeaturesBiological Activity
SulfamethoxazoleSulfamoyl group; used as an antibioticAntibacterial
FluorouracilFluorinated pyrimidine derivativeAnticancer
AcetaminophenAcetamido group; widely used analgesicAnalgesic

Uniqueness

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride stands out due to its combination of both fluorosulfonyl and sulfamoyl functionalities, potentially offering unique mechanisms of action compared to other compounds listed. Its dual functional groups may enhance its reactivity and specificity towards biological targets, making it a promising candidate for further research in drug discovery and development.

Click chemistry, first conceptualized by K. Barry Sharpless in 2001, introduced a paradigm shift in synthetic methodology by prioritizing efficiency, selectivity, and modularity. The foundational principles—high thermodynamic driving forces (>20 kcal/mol), insensitivity to solvents, and near-perfect yields—enabled rapid molecular assembly akin to biological systems. The 2022 Nobel Prize in Chemistry recognized this breakthrough, cementing click chemistry’s role in drug development and materials science.

Sulfur(VI) fluoride exchange (SuFEx), introduced in 2014, represents the second generation of click chemistry. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), SuFEx exploits the unique reactivity of sulfur-fluoride bonds to create robust sulfonate and sulfamate linkages. This innovation addressed scalability and biocompatibility challenges, particularly in aqueous and oxygen-rich environments.

Role of Sulfur(VI) Fluorides in Modern Molecular Assembly Strategies

Sulfur(VI) fluorides, such as sulfonyl fluorides, have emerged as versatile hubs for SuFEx due to their balanced stability and reactivity. Key advantages include:

  • Resistance to reduction: The heterolytic cleavage mechanism prevents unwanted side reactions common in traditional halides.
  • Thermodynamic stability: Sulfonyl fluorides remain inert under harsh conditions, including refluxing aniline.
  • Chemoselectivity: Reactions occur exclusively at sulfur centers, avoiding competing nucleophilic substitutions.

Recent advancements have expanded the SuFEx toolkit with diverse hubs, including aryl and alkyl sulfonyl fluorides. For example, benzene-1,2-disulfonyl fluoride demonstrated selective covalent inhibition of human neutrophil elastase (hNE), highlighting SuFEx’s potential in drug discovery.

Table 1: Comparative Properties of Sulfur(VI) Fluoride Hubs

PropertySulfuryl Fluoride (SO₂F₂)(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl Fluoride
Physical StateGasSolid
Molecular Weight102.06 g/mol314.28 g/mol
Stability in AirLowHigh (stored under inert gas)
Functional Group ToleranceLimitedBroad

Limitations of Traditional Sulfuryl Fluoride Gas and the Need for Solid Alternatives

Traditional sulfuryl fluoride gas (SO₂F₂) faces practical challenges in handling, storage, and precision dosing. Its gaseous state necessitates specialized equipment, limiting applications in standard laboratory settings. Furthermore, SO₂F₂’s high volatility complicates stoichiometric control in small-scale reactions, leading to inefficiencies and safety concerns.

The development of solid-phase SuFEx hubs, such as (4-acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride, addresses these limitations. This compound’s crystalline structure enables precise weighing and handling, while its acetamidophenyl moiety enhances solubility in organic solvents. Notably, its γ-sulfur chalcogen bonding (ChB) activates the sulfonyl fluoride group, enabling reactions with phenols, alcohols, and amines under mild conditions.

Table 2: Applications of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl Fluoride

ApplicationSubstrates TestedYield RangeReference
Organic-inorganic linkingSilica, metals85–92%
Surface functionalizationPolymers, glass78–90%
BioconjugationProteins, peptidesUnder study

The compound’s trialkoxy silane group facilitates covalent anchoring onto inorganic surfaces, enabling the creation of antibacterial coatings and fluorescent materials. This versatility positions it as a cornerstone for next-generation SuFEx applications in nanotechnology and biomedicine.

Strategic Rationale for Crystalline, Shelf-Stable SuFEx Reagents

The development of AISF emerged from the need to overcome challenges associated with sulfuryl fluoride (SO~2~F~2~), a toxic gas historically used for introducing sulfur(VI) fluoride functionalities. SO~2~F~2~ requires specialized handling equipment, poses significant safety risks, and faces regulatory restrictions due to its neurotoxicity [2] [7]. These limitations impeded the adoption of SuFEx reactions in industrial and academic settings, despite their potential in chemical biology, polymer chemistry, and drug discovery [1] [5].

AISF was designed to fulfill three criteria:

  • Reactivity parity with SO~2~F~2~: Retain the ability to generate fluorosulfates and sulfamoyl fluorides under mild conditions.
  • Physical stability: Ensure the reagent remains stable as a crystalline solid at ambient temperatures, simplifying storage and handling.
  • Scalable synthesis: Enable cost-effective, large-scale production using commercially available precursors [5] [7].

By meeting these objectives, AISF eliminates the need for gas-handling infrastructure and reduces safety risks, making SuFEx chemistry accessible to broader research and industrial communities [1] [7].

Oxidative C–H Functionalization in the Single-Step Synthesis of AISF

AISF’s synthesis capitalizes on oxidative C–H functionalization, a streamlined method for introducing bis(fluorosulfonyl)imide groups into aromatic systems. This approach contrasts with traditional multi-step routes that require hazardous intermediates. The single-step protocol involves treating acetanilide with bis(fluorosulfonyl)imide under oxidative conditions, directly installing the sulfur(VI) fluoride moiety via C–H bond activation [5] [6].

Reaction Overview:

$$
\text{Acetanilide} + \text{HN(SO}2\text{F)}2 \xrightarrow{\text{Oxidative Conditions}} \text{AISF} + \text{Byproducts}
$$

Key advantages of this method include:

  • High yield: The process achieves an 85% yield on hectogram scales, demonstrating industrial viability [5].
  • Chromatography-free purification: Crystallization from common solvents (e.g., ethyl acetate) provides pure AISF, avoiding laborious column chromatography [1] [5].
  • Functional group tolerance: The reaction conditions preserve the acetamide group, critical for AISF’s stability and reactivity [3] [5].

Structural characterization confirms AISF’s crystalline nature (melting point: 146–149°C) and stability under ambient storage for over six months [1] [7]. The reagent’s shelf life surpasses earlier SuFEx donors like SuFEx-IT, which require refrigeration [2] [5].

Collaborative Development by Pfizer and BioDuro: Industrial-Academic Synergies

The partnership between Pfizer Inc. and BioDuro LLC accelerated AISF’s transition from concept to commercial availability. This collaboration combined Pfizer’s expertise in medicinal chemistry with BioDuro’s capabilities in process optimization and scale-up [7].

Collaborative Objectives and Outcomes:

ObjectiveOutcome
Reactivity optimizationAISF demonstrated comparable performance to SO~2~F~2~ in fluorosulfurylation of phenols and amines [5] [7].
Stability enhancementCrystalline form ensured stability at 25°C, enabling global distribution [1] [7].
Scalable synthesisHectogram-scale production achieved via oxidative C–H functionalization [5] [7].

The collaboration also addressed regulatory and safety challenges. By replacing SO~2~F~2~ with a solid reagent, the teams eliminated risks associated with gas leaks and simplified compliance with workplace safety regulations [7]. AISF’s commercial launch in 2018 marked a paradigm shift in SuFEx reagent design, with Sigma-Aldrich (now MilliporeSigma) distributing the compound globally [1] [7].

Activation Pathways Involving Calcium Triflimide and Nitrogenous Bases

Calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] functions as a Lewis acid that polarizes the S–F bond of sulfur(VI) fluorides while 1,4-diazabicyclo[2.2.2]octane (DABCO) simultaneously deprotonates the incoming nucleophile [3] [4]. Density-functional theory (ωB97XD/def2-TZVP) shows that, at the transition state, Ca²⁺ coordinates the sulfonyl oxygen and the departing fluoride, lowering the computed free-energy barrier to 21.3 kcal mol⁻¹ [5]. Kinetic Eyring analysis gives an experimental ΔG‡ of 21.5 ± 0.14 kcal mol⁻¹, validating the model [5].

ParameterValueMethod
Computed ΔG‡21.3 kcal mol⁻¹ [5]DFT (THF, 298 K)
Experimental ΔG‡21.5 kcal mol⁻¹ [5]Eyring plot (¹⁹F NMR)

Heating to 50 °C and trapping Ca–F via 1,1,3,3-tetramethyldisiloxane (TMDS) enables catalytic turnover with only 10 mol % Ca(NTf₂)₂ and 20 mol % DABCO (71% yield) versus trace conversion without calcium [5].

Stereoelectronic Control in Sulfamoyl Fluoride and Fluorosulfate Formation

AISF discriminates between O- and N-nucleophiles through a combination of steric accessibility and σ* S–F orbital alignment [6]. Phenolate attack proceeds via a chair-like AdE transition state; increased electron density accelerates fluoride displacement, giving nearly quantitative yields across diverse phenols (Table 1). Primary amines react more sluggishly because lone-pair donation increases sulfur electron density, but secondary amines achieve high conversions when assisted by Lewis‐acid activation (Table 2).

Table 1 Representative Fluorosulfate Formation with AISF

EntryPhenol SubstrateProductYield (%)
14-Hydroxybenzophenone4-Benzoylphenyl OSO₂F97% [7]
2Ethyl 4-hydroxybenzoateEthyl 4-fluorosulfate99% [7]
34-Hydroxybenzonitrile4-Cyanophenyl OSO₂F97% [7]
44-Phenoxyphenol4-Phenoxyphenyl OSO₂F90% [7]
5MesitolMesityl OSO₂F85% [7]

Table 2 Representative Sulfamoyl Fluoride Formation with AISF

EntryAmine SubstrateProductYield (%)
1Diphenyl(piperidin-4-yl)methanolSulfamoyl fluoride 1796% [7]
21,4-Dioxa-8-azaspiro[4.5]decaneSulfamoyl fluoride 2088% [7]
3Di(propargyl)amineSulfamoyl fluoride 2176% [7]

Electron-rich phenols generally outpace electron-poor amines by 10⁴–10⁵ in second-order rate constants under identical conditions, revealing a strong stereoelectronic preference for O-attack [6].

Computational Studies on Transition State Structures and Reaction Dynamics

Beyond Ca-mediated pathways, complementary DFT studies dissect stereoelectronic factors in AISF reactions. Energy-decomposition analyses show that:

  • The AISF σ* S–F orbital engages in hyperconjugative donation from nucleophile lone pairs, lowering the barrier by ~5 kcal mol⁻¹ for phenolate versus aniline [8].
  • A basic co-catalyst (e.g., BTMG) stabilizes the developing negative fluoride in fluorosulfate formation by hydrogen bonding, explaining observed rate accelerations [9].
  • Micro‐solvation models indicate that intramolecular HF abstraction by tertiary amines can assist fluoride departure, a phenomenon supported by the isolation of N-sulfonyl-DABCO intermediates [4].

Collectively, these computations corroborate experimental selectivities and underscore the synergy of Lewis-acid activation and Brønsted-base deprotonation in lowering activation energies.

XLogP3

0.9

Dates

Last modified: 08-18-2023

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